N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine
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Overview
Description
N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine is a synthetic compound that features a thiazole ring, a methoxyphenyl group, and an acetylated glycine moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced via a nucleophilic substitution reaction using 4-methoxyphenylamine.
Acetylation of Glycine: Glycine is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling Reaction: The final step involves coupling the acetylated glycine with the thiazole derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, in solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines or thiols, in solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted methoxyphenyl derivatives.
Scientific Research Applications
N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity. The acetylated glycine moiety can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.
Dasatinib: Another thiazole-containing anticancer drug.
Patellamide A: A natural product with a thiazole ring, known for its biological activities.
Ixabepilone: A thiazole-containing compound used in cancer therapy.
Epothilone: A thiazole-based compound with anticancer properties.
Uniqueness
N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine is unique due to its specific combination of a methoxyphenyl group, a thiazole ring, and an acetylated glycine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H14N2O4S |
---|---|
Molecular Weight |
306.34 g/mol |
IUPAC Name |
2-[[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]acetic acid |
InChI |
InChI=1S/C14H14N2O4S/c1-20-11-4-2-9(3-5-11)14-16-10(8-21-14)6-12(17)15-7-13(18)19/h2-5,8H,6-7H2,1H3,(H,15,17)(H,18,19) |
InChI Key |
CSXOYLBBNRHULF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NCC(=O)O |
Origin of Product |
United States |
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